molecular formula C15H14FN3O3S B4127777 1-(4-Fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea

1-(4-Fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B4127777
M. Wt: 335.4 g/mol
InChI Key: JAISEVMTGOXMEA-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which is a sulfur-containing functional group, and two aromatic rings with different substituents.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-9-3-6-14(22-2)12(7-9)18-15(23)17-11-5-4-10(16)8-13(11)19(20)21/h3-8H,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAISEVMTGOXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea typically involves the reaction of 4-fluoro-2-nitroaniline with 2-methoxy-5-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Concentrated sulfuric acid and nitric acid for nitration; halogens such as chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and insects.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal biochemical reactions. In agriculture, it may interfere with key metabolic pathways in plants or insects, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea
  • N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-ethylphenyl)thiourea
  • N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)urea

Uniqueness

N-(4-fluoro-2-nitrophenyl)-N’-(2-methoxy-5-methylphenyl)thiourea is unique due to the presence of both a fluoro and a nitro group on one aromatic ring and a methoxy and a methyl group on the other aromatic ring. This specific combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea
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1-(4-Fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea

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